6-[(E)-2-(4-methylphenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[(E)-2-(4-methylphenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields .
Preparation Methods
The synthesis of 6-[(E)-2-(4-methylphenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate triazole and thiadiazole precursors under specific conditions. One common method includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with suitable aldehydes or ketones in the presence of a catalyst such as piperidine in refluxing ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
6-[(E)-2-(4-methylphenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
6-[(E)-2-(4-methylphenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-[(E)-2-(4-methylphenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Similar compounds to 6-[(E)-2-(4-methylphenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazine derivatives, such as:
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
These compounds share similar structural features but may differ in their pharmacological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .
Properties
Molecular Formula |
C18H14N4S |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
6-[(E)-2-(4-methylphenyl)ethenyl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H14N4S/c1-13-7-9-14(10-8-13)11-12-16-21-22-17(19-20-18(22)23-16)15-5-3-2-4-6-15/h2-12H,1H3/b12-11+ |
InChI Key |
YPQVSLBGQPMGFN-VAWYXSNFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=CC=C4 |
Origin of Product |
United States |
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